N-Cbz-d-alanine
Overview
Description
N-Cbz-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of the amino acid D-alanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the amino acid. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
N-Cbz-d-alanine, also known as (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .
Mode of Action
The Cbz protecting group in this compound protects amines as less reactive carbamates in organic synthesis . The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .
Biochemical Pathways
The biochemical pathway of this compound involves the protection and deprotection of amines. The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The deprotection involves a reduction with H2, releasing toluene and the free carbamate . Consequently, decarboxylation to the deprotected amine is very much favored, particularly at elevated temperatures .
Pharmacokinetics
The Cbz group is stable to bases and acids, which could impact the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of this compound is the protection of amines as less reactive carbamates, which is particularly important for peptide synthesis . The deprotection results in the release of toluene and the free carbamate .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The Cbz protecting group is stable to bases and acids , and the deprotection process is favored at elevated temperatures . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
N-Cbz-d-alanine plays a significant role in biochemical reactions. It is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of isocyanate intermediates in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cbz-D-alanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-alanine using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction typically proceeds in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale procedures that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-D-alanine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding derivatives.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common compared to its use in protection and deprotection reactions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd/C, hydrogen gas.
Nucleophilic Substitution: Various nucleophiles, often in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Deprotected D-Alanine: Formed through hydrogenation.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-Cbz-D-alanine has numerous applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Biological Studies: this compound is employed in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of various fine chemicals and intermediates in the pharmaceutical and chemical industries.
Comparison with Similar Compounds
N-Boc-D-Alanine: Uses a tert-butyloxycarbonyl (Boc) protecting group.
N-Fmoc-D-Alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-D-Alanine: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness of N-Cbz-D-Alanine: this compound is unique due to its stability and ease of removal under mild conditions. The Cbz group can be removed through catalytic hydrogenation, which is a relatively gentle process compared to the acidic conditions required for Boc deprotection or the basic conditions needed for Fmoc deprotection . This makes this compound particularly valuable in the synthesis of sensitive peptides and proteins.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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